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Compound of Interest

Compound Name: Guretolimod

Cat. No.: B3322590

Guretolimod (DSP-0509): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guretolimod, also known as DSP-0509, is a synthetic, small-molecule agonist of Toll-like
receptor 7 (TLR7) with potential applications in immuno-oncology. As a systemically available
agent, it is designed to stimulate the innate immune system, leading to a cascade of anti-tumor
responses. This document provides a comprehensive overview of the chemical structure,
properties, mechanism of action, and experimental data related to Guretolimod.

Chemical Structure and Properties

Guretolimod is a pyrimidine derivative, distinguishing it from earlier imidazoquinoline-based
TLR7 agonists.[1] Its chemical structure allows for systemic administration. The hydrochloride
salt is typically used in research and development.

Table 1: Chemical and Physical Properties of Guretolimod (DSP-0509)
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Property Value Source
[({4-[(2-amino-4-{[(3S)-1-
hydroxyhexan-3-ylJamino}-6-

Chemical Name methylpyrimidin-5-yl)methyl]-3-  MedKoo

methoxyphenyl}methyl)(2,2,2-
trifluoroethyl)amino]acetic acid

Molecular Formula

C24H34F3N504 (Free Base)

[2](3]

C24H35CIF3N504 (HCI Salt)

[1]

Molecular Weight

513.55 g/mol (Free Base)

[2]

550.01 g/mol (HCI Salt)

Appearance

Off-white to light yellow solid

Solubility

High water solubility

DMSO: 100 mg/mL (181.81
mM)

Mechanism of Action

Guretolimod functions as a selective agonist for Toll-like receptor 7 (TLR7), a key receptor in

the innate immune system primarily expressed in the endosomes of plasmacytoid dendritic

cells (pDCs) and other immune cells. Upon binding to TLR7, Guretolimod initiates a

downstream signaling cascade that results in potent anti-tumor immune responses.

Signaling Pathway

The activation of TLR7 by Guretolimod triggers a MyD88-dependent signaling pathway. This

involves the recruitment of adaptor protein MyD88, which then forms a complex with

interleukin-1 receptor-associated kinases (IRAKs), such as IRAK4, and TNF receptor-

associated factor 6 (TRAF6). This complex ultimately leads to the phosphorylation and

activation of interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus,
where it drives the transcription of type | interferons (IFN-a/3).
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Figure 1: Guretolimod-induced TLR7 signaling pathway.
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Downstream Immunological Effects

The production of type | interferons is a central component of Guretolimod's anti-tumor
activity. These cytokines stimulate a variety of immune cells, including:

e Plasmacytoid Dendritic Cells (pDCs): Leading to further cytokine and chemokine production.
» Natural Killer (NK) Cells: Enhancing their cytotoxic activity against tumor cells.

o Cytotoxic T-Lymphocytes (CTLs): Promoting their activation and infiltration into the tumor
microenvironment.

This cascade of immune activation can convert immunologically "cold" tumors into "hot"
tumors, making them more susceptible to immune-mediated killing and potentially enhancing
the efficacy of other immunotherapies like checkpoint inhibitors.

Pharmacological Data
In Vitro Activity

Guretolimod has demonstrated potent and selective agonistic activity at the TLR7 receptor.

Table 2: In Vitro Activity of Guretolimod (DSP-0509)

Assay Species EC50 Source
TLR7 Agonistic

o Human 316 nM
Activity
TLR7 Agonistic )

. Murine 33nM
Activity
TLR8 Agonistic

o Human >10 pM
Activity

Pharmacokinetics

Preclinical studies in mice have characterized the pharmacokinetic profile of Guretolimod.

Table 3: Pharmacokinetic Parameters of Guretolimod (DSP-0509) in Mice
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Parameter Value Species Route Source
Half-life (T1/2) 0.69 hours Mouse Intravenous
Clearance Rapid elimination  Mouse Intravenous

Excretion is

partly mediated

by organic anion

Note ]
transporting
peptide (OATP)
transporters.

Pharmacodynamics

In vivo studies have demonstrated that Guretolimod induces a rapid and robust
pharmacodynamic response.

Table 4: In Vivo Pharmacodynamic Effects of Guretolimod (DSP-0509) in Mice

Biomarker Effect Time Point Species Source
Increased 2 hours post-
IFNa _ Mouse
secretion dose
Increased 2 hours post-
TNFa ) Mouse
secretion dose
Increased 2 hours post-
IP-10 (CXCL10) ) Mouse
secretion dose

Experimental Protocols
Chemical Synthesis

The detailed chemical synthesis of Guretolimod (DSP-0509) is described in patent
WO/2013/172479. The synthesis involves a multi-step process culminating in the formation of
the pyrimidine scaffold and subsequent functionalization.
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In Vitro TLR7/8 Reporter Assay

Objective: To determine the agonistic activity of Guretolimod on human and murine TLR7 and
human TLRS.

Methodology:

e Cell Lines: HEK293 cells stably expressing either human TLR7, murine TLR7, or human
TLR8, and containing a nuclear factor-kappa B (NF-kB) inducible secreted embryonic
alkaline phosphatase (SEAP) reporter gene.

o Cell Culture: Cells are maintained in appropriate media as recommended by the vendor.

e Assay Procedure:

(¢]

Cells are seeded into 96-well plates.

[¢]

Guretolimod is serially diluted and added to the cells.

[¢]

The plates are incubated for 19-24 hours.

[e]

The supernatant is collected, and SEAP activity is measured using a fluorescent substrate.

o Data Analysis: The EC50 values are calculated from the dose-response curves.

Preparation Assay Analysis

Culture HEK293-TLR7/8 Seed Cells into Add Guretolimod Incubate for Measure SEAP Activity
-SEAP Reporter Cells 96-well Plate Dilutions to Cells 19-24 hours el (Fluorescence) CemIEBEE
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Figure 2: Workflow for the in vitro TLR7/8 reporter assay.
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In Vivo Anti-Tumor Efficacy Studies

Objective: To evaluate the anti-tumor activity of Guretolimod in syngeneic mouse models.
Methodology:
e Animal Models: BALB/c or C3H mice are typically used.

o Tumor Cell Lines: CT26 (colon carcinoma), LM8 (osteosarcoma), or 4T1 (mammary
carcinoma) cells are subcutaneously implanted.

e Dosing:
o Guretolimod is dissolved in a 2.5 mM glycine buffered solution (pH 10.2).

o The compound is administered intravenously (e.g., 1 or 5 mg/kg) on a schedule such as
once weekly.

e Tumor Measurement: Tumor volume is measured regularly using calipers.

e Pharmacodynamic Analysis: Blood samples can be collected at various time points to
measure cytokine levels (e.g., IFNa, TNFa) by ELISA or Luminex assays.

e Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow
cytometric analysis of immune cell populations (e.g., CD8+ T cells, NK cells).

Clinical Development

Guretolimod has been evaluated in a Phase 1/2 clinical trial (NCT03416335) in patients with
advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody
pembrolizumab. This trial has been terminated.

Conclusion

Guretolimod (DSP-0509) is a potent and selective TLR7 agonist with a distinct chemical
structure and favorable pharmacokinetic properties for systemic administration. Its mechanism
of action, centered on the induction of type | interferons, leads to the activation of a broad anti-
tumor immune response. Preclinical studies have demonstrated its efficacy in various tumor
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models, both as a monotherapy and in combination with other immunotherapies. Further
investigation is warranted to fully elucidate its therapeutic potential in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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